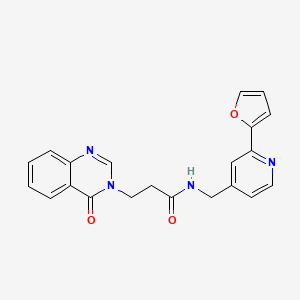

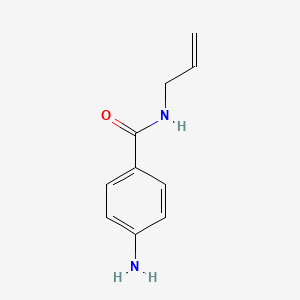

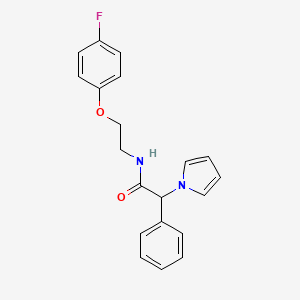

![molecular formula C21H18N4O2 B2418766 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide CAS No. 847387-99-9](/img/structure/B2418766.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Molecular Structure Analysis

The exact structure of similar compounds has been established with different spectroscopic analyses . For instance, the IR spectrum of a similar compound showed peaks at 3292 cm-1 (N–H), 1655 cm-1 (C=O), 1593 cm-1 (C=N), and 1284 cm-1 (C–F) . The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR spectrum of a similar compound showed peaks at 3292 cm-1 (N–H), 1655 cm-1 (C=O), 1593 cm-1 (C=N), and 1284 cm-1 (C–F) . The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons .

Scientific Research Applications

- Imidazo[1,2-a]pyridine derivatives, including this compound, have been investigated as potential covalent inhibitors for treating cancers. Researchers have utilized scaffold hopping strategies, with imidazo[1,2-a]pyridine as the core backbone, to develop novel KRAS G12C inhibitors. Compound I-11, derived from this scaffold, has shown promise as an anticancer agent for KRAS G12C-mutated cells .

- Some imidazo[1,2-a]pyridinone compounds have been explored for their therapeutic potential. These compounds find applications in treating gastric ulcers, diabetes, psychosis, and tumors. Their efficient assembly through ring-forming transformations is crucial for drug development .

- The compound’s antimicrobial properties have been evaluated. Researchers have measured the diameters of zones of inhibition to assess its antibacterial and antifungal effects .

- Molecular docking and dynamics studies have investigated the anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyrimidines. These investigations provide insights into their potential as antifungal agents .

- Researchers have synthesized a series of amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones. These derivatives were obtained through propargylation of a key intermediate followed by cyclization and amide functionalization. Such modifications expand the compound’s versatility and potential applications .

- Imidazo[1,2-a]pyridine scaffolds have gained attention in synthetic chemistry due to their involvement in relay processes mediated by radical 1,n-hydrogen atom transfer (1,n-HAT). These processes allow the construction of N-containing cyclic molecules, making them valuable tools for synthetic applications .

Anticancer Agents

Drug Development

Antimicrobial Activity

Anti-Fungal Effects

Amide-Functionalized Derivatives

Synthetic Chemistry

Mechanism of Action

- Imidazopyridine derivatives, like the one , are recognized as promising scaffolds in medicinal chemistry due to their diverse applications. They often interact with specific proteins or enzymes involved in disease pathways .

- For instance, related imidazo[1,2-a]quinoxaline derivatives disrupt fungal hyphal differentiation, spore germination, and germ tube growth .

Target of Action

Biochemical Pathways

Result of Action

: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1585–1600. Link : Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carboxamides. Archives of Microbiology, 206, 1–10 (2024). Link : Preliminary studies on the mechanism of action indicated that the imidazo[1,2-a]quinoxaline skeleton likely exerted its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth. SpringerPlus, 5, 1–9 (2016). Link : Moraski, G. C., et al. (2023). Recent developments of imidazo[1,2-a]pyridines as antitubercular agents.

Safety and Hazards

Future Directions

The future directions for the study of similar compounds include developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials . This is very meaningful due to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-6-3-4-7-16(14)20(26)23-17-12-15(8-9-19(17)27-2)18-13-25-11-5-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNKONDQBPYRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

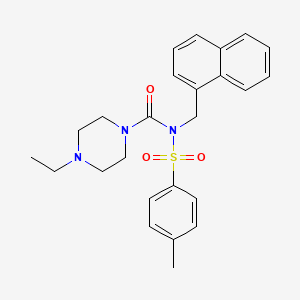

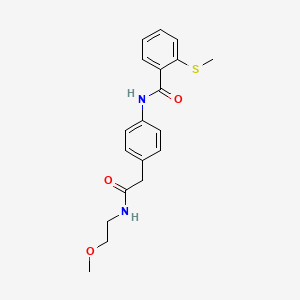

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)

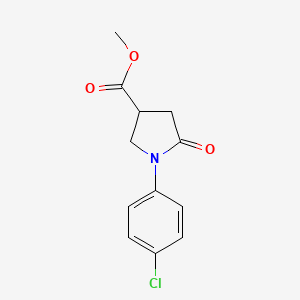

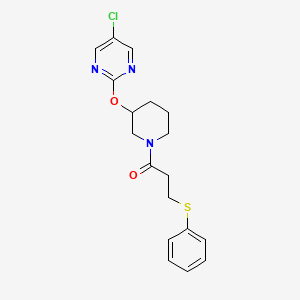

![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)

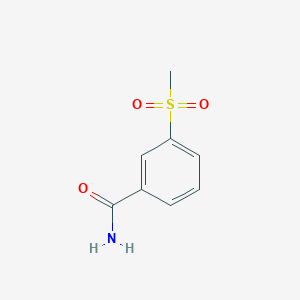

![4-({[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2418704.png)

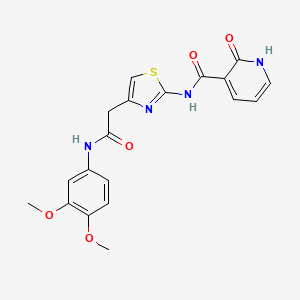

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)